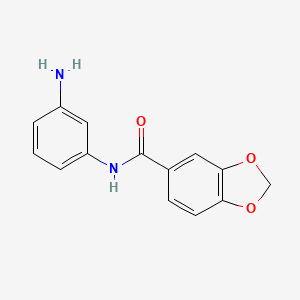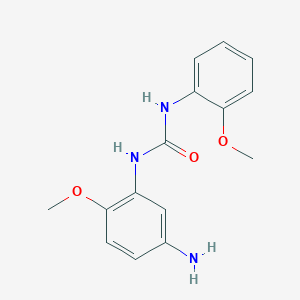
1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea
Vue d'ensemble
Description
1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea, commonly referred to as AMPU, is an organic compound which has been studied for its potential in a variety of scientific research applications. AMPU is a highly versatile compound which has been used in a variety of research fields, including pharmaceuticals, biochemistry, physiology, and organic synthesis.
Applications De Recherche Scientifique
Free Radical Scavenger
1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea demonstrates potential as a free radical scavenger. Research on similar compounds, like T‐0970 and T‐0162, has shown effectiveness in reducing myocardial infarct size in rabbits, implying potential cardiac protective effects (Hashimoto et al., 2001); (Yamashita et al., 2000).
Anticancer Investigations
Several urea derivatives, including compounds structurally related to this compound, have been studied for their potential anticancer effects. A study found that derivatives like N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea showed promising in vitro anticancer activity (Mustafa et al., 2014).
Synthesis and Structural Studies
1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, a compound similar to this compound, has been synthesized using different methods, with the structure confirmed by various spectroscopic techniques. This highlights the compound's relevance in chemical synthesis and structural analysis (Sarantou & Varvounis, 2022).
Catalysis in Synthesis
Similar compounds to this compound have been used in catalytic syntheses. For instance, the synthesis of 5-methoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-one using strong acidic ion-exchange membrane as a catalyst shows the utility of such compounds in chemical synthesis (Shi Ting-ting, 2004).
Antimicrobial Activity
Investigations into the antimicrobial properties of urea derivatives similar to this compound have been conducted, indicating potential for developing new antimicrobial agents (E. Korkusuz et al., 2013).
Potential Biocatalyst
Research on D-xylonic acid as a solvent and biocatalyst for the synthesis of various compounds, including derivatives of urea, demonstrates the potential of urea-based compounds in green chemistry applications (Jiliang Ma et al., 2016).
Propriétés
IUPAC Name |
1-(5-amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-6-4-3-5-11(13)17-15(19)18-12-9-10(16)7-8-14(12)21-2/h3-9H,16H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQJJFCRSWOGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




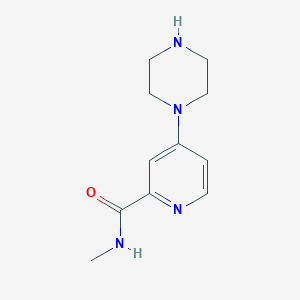


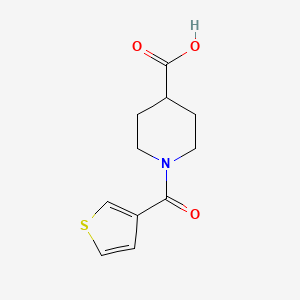
![N-[2-(aminomethyl)phenyl]benzenesulfonamide](/img/structure/B3306254.png)
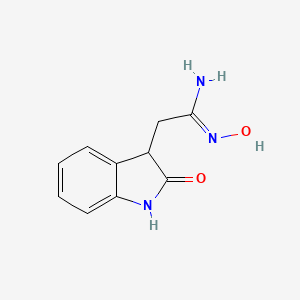

![2-{[4-(Aminomethyl)phenyl]formamido}acetamide](/img/structure/B3306290.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile](/img/structure/B3306303.png)
